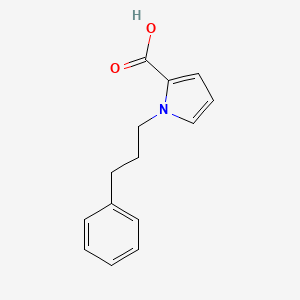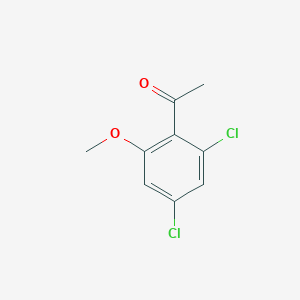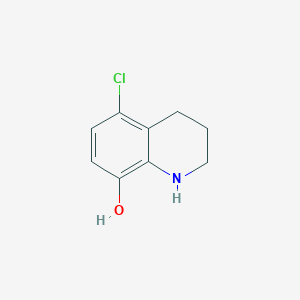
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol
Vue d'ensemble
Description
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is a chemical compound with the molecular formula C9H10ClNO . It is used in various chemical reactions and has several properties that make it significant in the field of chemistry.
Synthesis Analysis
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol involves several steps. One method involves the reaction of chlorine with 8-hydroxy-1,2,3,4-tetrahydroquinoline in methylene chloride at -78°C . The mixture is then allowed to come to room temperature and is stirred with active charcoal for 10 minutes. After filtration, the filtrate is concentrated in vacuo to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is represented by the InChI code1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 . The compound has a molecular weight of 183.64 . Chemical Reactions Analysis
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions. For instance, it can react with hydrogen in water at 20°C for 40 minutes to obtain 5-chloro-8-hydroxy-1,2,3,4-tetrahydroquinoline . Another reaction involves the use of diethylsilane and tris(pentafluorophenyl)borate in chloroform at 85°C .Physical And Chemical Properties Analysis
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has a melting point of 116-117°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Applications
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol and its derivatives have been investigated for their antimicrobial and antifungal properties. For instance, the compound has been studied for its effectiveness against intestinal amebiasis (Mao & Schimmer, 2008). Additionally, the compound and its derivatives have been synthesized and evaluated for their potential in antimicrobial activity, particularly against bacteria and fungi, such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017).
2. Anti-Corrosive and Material Applications
Research has also been conducted on the use of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol derivatives as anti-corrosive agents. These derivatives, such as 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, have shown promising results in protecting mild steel in acidic environments, indicating their potential in material science applications (Douche et al., 2020).
3. Organic Synthesis and Medicinal Chemistry
The compound and its analogues have been utilized in the field of organic synthesis and medicinal chemistry. For example, 5-alkyl-1,2,3,4-tetrahydroquinolines, which bear a resemblance to 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol, have been synthesized and found to exhibit antifungal properties, potentially targeting cell membranes (Sugiyama et al., 2015). Additionally, derivatives of this compound have been explored for their antidepressant activity (Houlihan et al., 1983).
4. Antituberculosis Activity
One of the notable applications of 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol is in the treatment of tuberculosis. Studies have shown that certain forms of this compound exhibit significant antituberculosis activity, even against multidrug-resistant strains of Mycobacterium tuberculosis (Hongmanee et al., 2006).
5. Cancer Research and Chemotherapy
Additionally, 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol has been a subject of interest in cancer research. Its derivatives have been studied for their potential as anti-tumor agents. For example, tetrahydroquinoline alkaloid analogues have been prepared and reported for their cytotoxic potential and anti-cancer activity, suggesting a role in chemotherapy (Lam et al., 2013).
Propriétés
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h3-4,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXODTOLPHMAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





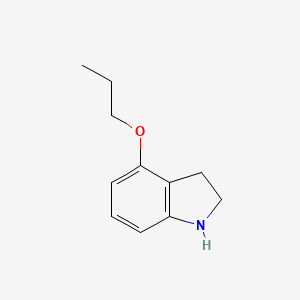

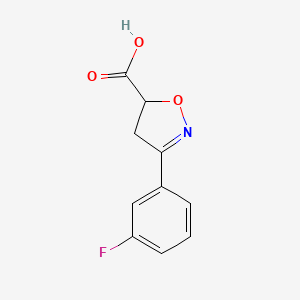
![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
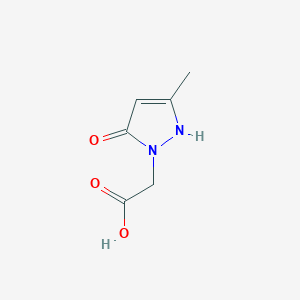
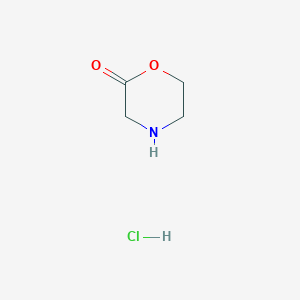
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
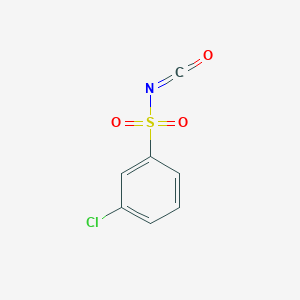
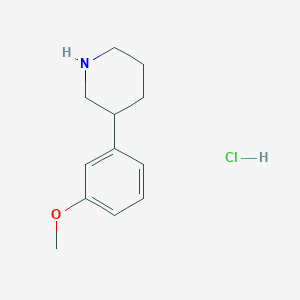
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
